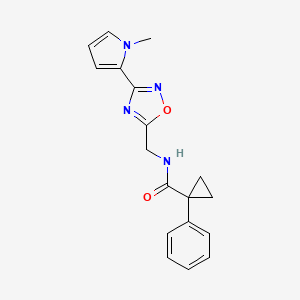

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide

Description

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a synthetic carboxamide derivative featuring a 1,2,4-oxadiazole core linked to a cyclopropane ring and a 1-methylpyrrole substituent.

Propriétés

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-22-11-5-8-14(22)16-20-15(24-21-16)12-19-17(23)18(9-10-18)13-6-3-2-4-7-13/h2-8,11H,9-10,12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAFHNUCWSTMMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide typically begins with the preparation of key intermediates. The synthesis can involve multi-step reactions including cyclopropanation, followed by functional group transformations and coupling reactions to introduce the pyrrole and oxadiazole units.

Common synthetic routes:

Cyclopropanation: Formation of the cyclopropane carboxamide core from corresponding olefin through a cyclopropanation reaction.

Pyrrole Introduction: Synthesis of the 1-methylpyrrole unit, which is subsequently coupled with the cyclopropane core.

Oxadiazole Formation: Construction of the 1,2,4-oxadiazole ring via cyclization reactions involving nitrile oxides and amides.

Industrial Production Methods

Industrial-scale production of this compound may involve optimization of reaction conditions for scalability, including the use of efficient catalysts, solvents, and reaction temperatures to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: Can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction of certain functional groups, such as nitro to amine or oxadiazole to oxadiazoline.

Substitution: Electrophilic and nucleophilic substitution reactions on the pyrrole or phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation with N-bromosuccinimide or Friedel-Crafts reactions using aluminum chloride.

Major Products Formed

The major products from these reactions depend on the reaction conditions and reagents used, but could include hydroxylated, aminated, or halogenated derivatives.

Applications De Recherche Scientifique

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide has diverse applications in several fields:

Chemistry: Used as a building block for the synthesis of complex molecules, catalysts, and ligands in coordination chemistry.

Biology: Investigated for its potential bioactivity, including antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: Explored as a potential pharmacological agent, particularly for its ability to interact with specific molecular targets and pathways.

Industry: Potential use in the development of novel materials, including polymers and coatings, due to its unique structural properties.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The cyclopropane carboxamide core and its substituents can modulate these interactions, influencing pathways involved in biological processes. Specific pathways and targets may include inhibition of enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Pyrazole-Based Carboxamide Derivatives ()

Compounds 3a–3e from share a pyrazole-carboxamide scaffold but differ in substituents. Key comparisons include:

| Compound ID | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Molecular Formula | Key Spectral Data (¹H-NMR δ, ppm) |

|---|---|---|---|---|---|

| 3a | R1 = Ph; R2 = Ph | 68 | 133–135 | C21H15ClN6O | 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) |

| 3b | R1 = 4-Cl-Ph; R2 = Ph | 68 | 171–172 | C21H14Cl2N6O | 8.12 (s, 1H), 7.55–7.43 (m, 9H), 2.65 (s, 3H) |

| 3c | R1 = Ph; R2 = 4-Me-Ph | 62 | 123–125 | C22H17ClN6O | 8.12 (s, 1H), 7.63–7.41 (m, 9H), 2.42 (s, 3H) |

| 3d | R1 = Ph; R2 = 4-F-Ph | 71 | 181–183 | C21H14ClFN6O | 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) |

| 3e | R1 = 4-Cl-Ph; R2 = Ph | 66 | 172–174 | C21H14Cl2N6O | 8.12 (s, 1H), 7.61–7.43 (m, 9H), 2.65 (s, 3H) |

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 3b , 3e ) increase melting points (171–174°C) compared to electron-donating groups (e.g., Me in 3c , 123–125°C).

- Synthetic Efficiency: Fluorine substitution (3d ) correlates with the highest yield (71%), suggesting enhanced reactivity or solubility during coupling.

- Spectral Consistency: All compounds show a singlet at δ 8.12 ppm for the pyrazole proton, confirming structural integrity .

Thiazole-Based Carboxamide ()

Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) shares the cyclopropane-carboxamide moiety but incorporates a thiazole ring and benzo[d][1,3]dioxole.

| Parameter | Compound 74 | Target Compound |

|---|---|---|

| Core Heterocycle | Thiazole | 1,2,4-Oxadiazole |

| Substituents | 4-Methoxyphenyl, pyrrolidinyl | 1-Methylpyrrole, phenyl |

| Yield | 20% | Not reported |

| Key Features | Extended π-system (benzodioxole) | Compact oxadiazole-pyrrole core |

Comparison Insights:

- The thiazole in 74 may enhance π-π stacking interactions, whereas the oxadiazole in the target compound could improve metabolic stability due to reduced enzymatic recognition.

- The lower yield of 74 (20%) suggests synthetic challenges in multi-heterocyclic systems compared to pyrazole derivatives .

Spectroscopic Profiling

- ¹H-NMR: Pyrazole analogs show consistent aromatic proton signals (δ 7.2–8.1 ppm) and methyl group singlets (δ 2.4–2.6 ppm). The target compound’s 1-methylpyrrole moiety would likely exhibit distinct pyrrolic protons (δ 6.5–7.0 ppm).

- Mass Spectrometry: All analogs display [M+H]+ peaks (e.g., 403.1 for 3a ), validating molecular weights .

Research Findings and Trends

Substituent Diversity: Halogenation (Cl, F) and aryl modifications significantly alter melting points and yields, guiding solubility optimization.

Synthetic Scalability: EDCI/HOBt-mediated couplings are robust for carboxamides but may require optimization for sterically hindered intermediates.

Activité Biologique

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrrole ring, an oxadiazole moiety, and a cyclopropanecarboxamide group. Its molecular formula is with a molecular weight of approximately 285.33 g/mol. The presence of these functional groups suggests a variety of interactions with biological targets.

The biological activity of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The oxadiazole ring is known for its role in bioactivity, particularly in modulating enzyme activity and receptor interactions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows for potential binding to various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds containing pyrrole and oxadiazole moieties exhibit significant biological activities, including:

Anticancer Activity

Studies have shown that derivatives of oxadiazoles and pyrroles can exhibit antiproliferative effects against various cancer cell lines. For instance:

- Antiproliferative Effects : Compounds similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide have been shown to inhibit the growth of human cancer cells in vitro.

Antimicrobial Activity

The compound may also possess antimicrobial properties due to its structural components that are known to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Oxadiazole Formation | Amidoxime + RCOCl, K₂CO₃, DMF, 80°C, 12 hrs | 60–75% | >95% |

| Cyclopropane Coupling | EDCI/HOBt, DIPEA, DMF, rt, 6 hrs | 70–85% | >98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.